molecular formula C9H7BrF2O2 B15322271 1-(4-Bromo-2-methoxyphenyl)-2,2-difluoroethanone

1-(4-Bromo-2-methoxyphenyl)-2,2-difluoroethanone

Cat. No.: B15322271
M. Wt: 265.05 g/mol
InChI Key: HVJVTFXGPHLUGE-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methoxyphenyl)-2,2-difluoroethan-1-one is an organic compound with the molecular formula C9H8BrF2O2. This compound is characterized by the presence of a bromo group, a methoxy group, and two fluorine atoms attached to an ethanone backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-2-methoxyphenyl)-2,2-difluoroethan-1-one typically involves the reaction of 1-(4-bromo-2-hydroxyphenyl)ethan-1-one with difluoromethylating agents. One common method includes the use of potassium carbonate (K2CO3) and methyl iodide (MeI) in dimethylformamide (DMF) as the solvent. The reaction is carried out at room temperature for 16 hours, followed by extraction with ethyl acetate (EtOAc) and purification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-methoxyphenyl)-2,2-difluoroethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation and Reduction: The ethanone group can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the ethanone group.

Scientific Research Applications

1-(4-Bromo-2-methoxyphenyl)-2,2-difluoroethan-1-one is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 1-(4-bromo-2-methoxyphenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets. The bromo and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the difluoroethanone moiety can act as an electrophilic center. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromo-2-methoxyphenyl)-2,2-difluoroethan-1-one is unique due to the presence of both bromo and difluoro groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups allows for versatile applications in various research fields.

Properties

Molecular Formula

C9H7BrF2O2

Molecular Weight

265.05 g/mol

IUPAC Name

1-(4-bromo-2-methoxyphenyl)-2,2-difluoroethanone

InChI

InChI=1S/C9H7BrF2O2/c1-14-7-4-5(10)2-3-6(7)8(13)9(11)12/h2-4,9H,1H3

InChI Key

HVJVTFXGPHLUGE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)C(=O)C(F)F

Origin of Product

United States

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